molecular formula C14H10F3N3O3S B8745495 ethyl 2-(5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylate

ethyl 2-(5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylate

Cat. No.: B8745495
M. Wt: 357.31 g/mol
InChI Key: VJMJNFSEYLIRJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-(furan-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C14H10F3N3O3S and its molecular weight is 357.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10F3N3O3S

Molecular Weight

357.31 g/mol

IUPAC Name

ethyl 2-[5-(furan-2-yl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H10F3N3O3S/c1-2-22-12(21)8-7-24-13(18-8)20-9(10-4-3-5-23-10)6-11(19-20)14(15,16)17/h3-7H,2H2,1H3

InChI Key

VJMJNFSEYLIRJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2C(=CC(=N2)C(F)(F)F)C3=CC=CO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 28 (268 mg, 1.431 mmol) was added 4N HCl in dioxane (3.6 mL, 14.3 mmol) and 4,4,4-trifluoro-1-(2-furyl)-1,3-butanedione (0.23 mL, 1.6 mmol). The resulting suspension was allowed to stir for 16 h at 100° C. Ethanol (1.4 mL) was added, and the mixture was stirred for 4 h at 100° C. Solvent was evaporated and the residue was purified by silica gel column chromatography with gradient of EtOAc (10-20%) in hexanes to afford 29 (203 mg, 20%) as an orange solid. LRMS (ESI): calc. 357.0; found 358.1 (MH)+.
Name
Quantity
268 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step Two
Name
Yield
20%

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